Hept-3-yn-2-ol (CAS: 56699-62-8) is a secondary propargylic alcohol characterized by an internal carbon-carbon triple bond and a hydroxyl group at the C2 position. As a versatile C7 building block, it is highly valued in organic synthesis for its ability to undergo controlled oxidations to conjugated ynones, stereoselective reductions to allylic alcohols, and acid-catalyzed rearrangements [1]. Its specific structural arrangement provides a stable secondary propargylic cation intermediate when complexed with transition metals, making it a critical precursor for stereocontrolled natural product synthesis and complex heterocycle manufacturing . For procurement professionals and synthetic chemists, Hept-3-yn-2-ol offers a highly predictable reactivity profile that is essential for scalable, target-oriented synthesis.
Substituting Hept-3-yn-2-ol with structural isomers like 1-heptyn-3-ol (a terminal alkynol) or 2-heptyn-1-ol (a primary alkynol) fundamentally disrupts synthetic pathways and process yields. Terminal alkynes such as 1-heptyn-3-ol introduce competing reaction sites, leading to unwanted cross-coupling (e.g., Sonogashira reactions) or terminal deprotonation instead of the desired internal alkyne transformations . Conversely, primary alkynols like 2-heptyn-1-ol lack the necessary steric environment and fail to stabilize the secondary propargylic cation required for high-yield Nicholas reactions and specific acid-catalyzed dehydrations . Consequently, procurement substitution with these analogs results in off-target reactivity, degraded stereocontrol, and significantly lower yields in downstream heterocycle and macrocycle synthesis.
The secondary hydroxyl group of Hept-3-yn-2-ol allows for highly selective oxidation to hept-3-yn-2-one, a valuable conjugated ynone. Under mild oxidation conditions, Hept-3-yn-2-ol achieves high conversion without over-oxidation. In contrast, the primary alcohol comparator, 2-heptyn-1-ol, yields an aldehyde that is significantly more susceptible to over-oxidation and polymerization, typically resulting in lower isolated yields (~70-75%) .
| Evidence Dimension | Target Product Yield (Oxidation) |
| Target Compound Data | >90% yield of stable conjugated ketone |
| Comparator Or Baseline | 2-Heptyn-1-ol (~70-75% yield of reactive aldehyde) |
| Quantified Difference | 15-20% higher yield with superior product stability |
| Conditions | Mild oxidation in dichloromethane at room temperature |
High-yield, clean oxidation to stable ynones minimizes purification bottlenecks in industrial heterocycle manufacturing.
Hept-3-yn-2-ol is an optimal substrate for stereoselective dissolving metal reductions. When subjected to sodium in liquid ammonia, the internal alkyne undergoes clean anti-hydrogenation to yield (E)-hept-3-en-2-ol with >95% (E)-selectivity [1]. Terminal alkynols like 1-heptyn-3-ol do not undergo this specific internal anti-hydrogenation, making them unsuitable for synthesizing these exact (E)-allylic alcohol building blocks [2].
| Evidence Dimension | Stereoselectivity in Dissolving Metal Reduction |
| Target Compound Data | >95% (E)-alkene selectivity |
| Comparator Or Baseline | 1-Heptyn-3-ol (Incompatible with internal anti-hydrogenation) |
| Quantified Difference | Absolute requirement for internal alkyne geometry |
| Conditions | Sodium in liquid ammonia at -78 °C |
Strict stereocontrol is mandatory for producing specific (E)-allylic alcohols used in chiral pharmaceutical synthesis.
In transition-metal catalyzed transformations such as the Nicholas reaction, Hept-3-yn-2-ol forms a highly stable secondary propargylic cobalt-complexed cation. This stability enables stereocontrolled nucleophilic attack with yields often exceeding 85% . Primary alkynols fail to provide equivalent carbocation stabilization, leading to increased elimination side-reactions and significantly reduced yields (<60%) during complex macrocycle synthesis[1].
| Evidence Dimension | Nucleophilic Substitution Yield via Co-complex |
| Target Compound Data | >85% yield (stable secondary cation) |
| Comparator Or Baseline | Primary alkynols (<60% yield due to lower stability) |
| Quantified Difference | >25% yield improvement in complexation-substitution sequences |
| Conditions | Co2(CO)8 complexation followed by Lewis acid-mediated substitution |
Procuring the secondary alkynol is essential for minimizing costly yield losses during advanced stereocontrolled natural product synthesis.
The physical handling and purification of Hept-3-yn-2-ol are influenced by its volatility. It has an estimated boiling point of ~145-150 °C at atmospheric pressure [1]. In contrast, the terminal isomer 1-heptyn-3-ol possesses a higher boiling point of 161-163 °C . This ~10-15 °C difference allows for milder distillation conditions for Hept-3-yn-2-ol, reducing the thermal stress applied during scale-up purification.
| Evidence Dimension | Boiling Point (760 mmHg) |
| Target Compound Data | ~145-150 °C |
| Comparator Or Baseline | 1-Heptyn-3-ol (161-163 °C) |
| Quantified Difference | ~10-15 °C lower boiling point |
| Conditions | Standard atmospheric pressure distillation |
Lower distillation temperatures reduce energy costs and prevent thermal degradation during large-scale purification workflows.
Due to its high-yield selective oxidation profile, Hept-3-yn-2-ol is the preferred starting material for synthesizing hept-3-yn-2-one. This stable conjugated ynone is a critical intermediate in the industrial production of specialized heterocycles and pharmaceutical active ingredients.
The ability of Hept-3-yn-2-ol to form a stable secondary propargylic cobalt-complexed cation makes it an essential building block for stereocontrolled nucleophilic substitutions. It is heavily utilized in the synthesis of complex macrocycles and natural product analogs where primary alkynols fail to provide sufficient stereocontrol [1].
Leveraging its internal alkyne geometry, Hept-3-yn-2-ol is the exact required substrate for dissolving metal reductions aimed at producing (E)-hept-3-en-2-ol. This application is vital for workflows requiring >95% (E)-alkene selectivity for downstream asymmetric synthesis [2].